

Application Notes and Protocols for Antibody Conjugation with NH2-Peg4-GGFG Linker

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Compound of Interest

Compound Name: *NH2-Peg4-ggfg-NH-CH2-O-CH2cooh*

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Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker component, which connects the monoclonal antibody (mAb) to the potent payload, is a critical determinant of the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the use of a specific cleavable linker, NH2-Peg4-GGFG, in the development of ADCs.

The NH2-Peg4-GGFG linker is a hydrophilic, enzyme-cleavable linker system. It comprises a tetraethylene glycol (Peg4) spacer and a tetrapeptide sequence (Gly-Gly-Phe-Gly). The Peg4 moiety enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and favorably impact its pharmacokinetic properties. The GGFG peptide sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.^{[1][2][3]} This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially within the target cancer cells, thereby minimizing systemic toxicity.^{[4][5]} A well-known example of a clinically successful ADC utilizing a GGFG linker is Trastuzumab deruxtecan (Enhertu®/DS-8201a).^{[4][6]}
^[7]

These notes provide a comprehensive guide to the conjugation of this linker to an antibody, and the subsequent characterization and evaluation of the resulting ADC.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using a GGFG-based linker, exemplified by Trastuzumab deruxtecan. These values can serve as a benchmark for researchers developing novel ADCs with the NH2-Peg4-GGFG linker.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Purity

Parameter	Value	Method of Analysis	Reference
Average DAR	~7.94	Native Intact Mass Spectrometry	[8]
Purity (Monomer %)	>95%	Size Exclusion Chromatography (SEC)	[9]
Species with 8 drugs	Main Peak	Native Intact Mass Spectrometry	[8]
Species with 6 drugs	~5%	Native Intact Mass Spectrometry	[8]

Table 2: Representative In Vitro and In Vivo Stability

Assay	Conditions	Results	Reference
Plasma Stability	Incubation in rat plasma at 37°C for 7 days	No significant payload loss observed	[2]
In Vivo Stability	Preclinical models	Stable in circulation	[10]
Accelerated Stability	Thermal Stress	Aggregation dependent on DAR and antibody properties	[9][11]

Table 3: Representative In Vitro Cytotoxicity

Cell Line	Target Antigen	IC50 (nM)	Reference
KPL-4 (HER2-positive)	HER2	1.3	[4]
NCI-N87 (HER2-positive)	HER2	2.5	[4]
MDA-MB-231 (HER2-low)	HER2	15.1	[4]

Experimental Protocols

Protocol 1: Antibody Conjugation with NH2-Peg4-GGFG-Payload

This protocol describes a general method for conjugating a drug-linker construct, where the NH2-Peg4-GGFG linker is pre-attached to a cytotoxic payload, to the lysine residues of a monoclonal antibody.

Materials:

- Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

- NH2-Peg4-GGFG-Payload construct with an amine-reactive group (e.g., NHS ester)
- Conjugation Buffer: Borate buffer (50 mM, pH 8.5) or PBS (pH 7.4-8.0)
- Quenching Solution: Tris-HCl (1 M, pH 8.0) or glycine
- Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
- Desalting columns

Procedure:

- Antibody Preparation:
 - Buffer exchange the antibody into the chosen conjugation buffer using a desalting column to a final concentration of 5-10 mg/mL.
 - Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.
- Drug-Linker Activation (if necessary):
 - If the NH2-Peg4-GGFG-Payload does not already contain an amine-reactive group, it needs to be activated. For a payload with a carboxylic acid, this can be achieved by creating an NHS ester using EDC and NHS chemistry. This step should be performed immediately prior to conjugation.
- Conjugation Reaction:
 - Add the activated NH2-Peg4-GGFG-Payload to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-payload to antibody). The optimal ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).
 - Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing. The optimal time and temperature will depend on the reactivity of the linker-payload and the antibody.

- Quenching the Reaction:
 - Add the quenching solution (e.g., Tris-HCl to a final concentration of 50 mM) to stop the conjugation reaction by consuming any unreacted linker-payload.
 - Incubate for an additional 30 minutes at room temperature.
- Purification of the ADC:
 - Purify the ADC from unconjugated linker-payload and other reaction components using SEC or TFF.
 - The choice of purification method will depend on the scale of the reaction.
 - Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS, pH 7.4).
- Characterization:
 - Determine the protein concentration and DAR of the final ADC product (see Protocol 2).
 - Assess the purity and aggregation state of the ADC (see Protocol 3).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

A. By UV-Vis Spectroscopy (Average DAR)

- Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
- Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients.
- The average DAR is the molar ratio of the payload to the antibody.

B. By Hydrophobic Interaction Chromatography (HIC-HPLC) (DAR Distribution)

- Use a HIC column (e.g., Butyl or Phenyl) with a decreasing salt gradient (e.g., from high to low ammonium sulfate or sodium chloride concentration).
- The different DAR species will elute based on their hydrophobicity, with higher DAR species being more retained.
- The relative peak areas of the different species can be used to calculate the average DAR and the distribution of drug loading.

C. By Mass Spectrometry (MS) (Precise DAR)

- Analyze the intact ADC under native conditions using a high-resolution mass spectrometer.
- The mass difference between the unconjugated antibody and the different ADC species will correspond to the mass of the attached drug-linker molecules.
- This method provides the most accurate measurement of the DAR and can identify different drug-loaded species.

Protocol 3: Characterization of ADC Purity and Stability

A. Size Exclusion Chromatography (SEC) for Aggregation Analysis

- Use an SEC column suitable for separating high molecular weight species.
- Run the ADC sample under non-denaturing conditions.
- The chromatogram will show peaks corresponding to the monomer, dimer, and higher-order aggregates.
- The percentage of monomer is a key indicator of the ADC's purity and stability.

B. In Vitro Plasma Stability Assay

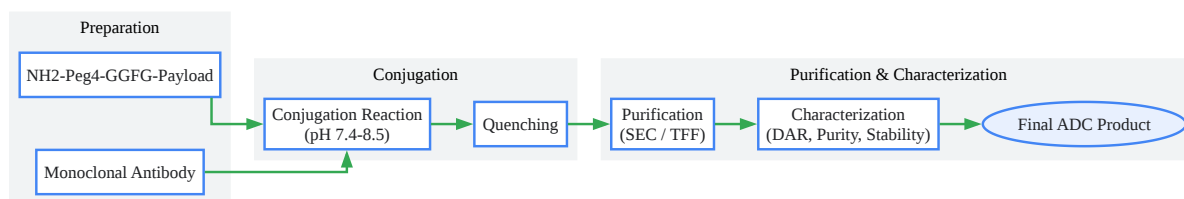
- Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for a defined period (e.g., up to 7 days).
- At various time points, take aliquots and analyze the ADC for payload loss.

- Payload loss can be measured by analyzing the DAR over time using HIC-HPLC or MS.
- The amount of free payload released into the plasma can also be quantified by LC-MS/MS.

Protocol 4: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

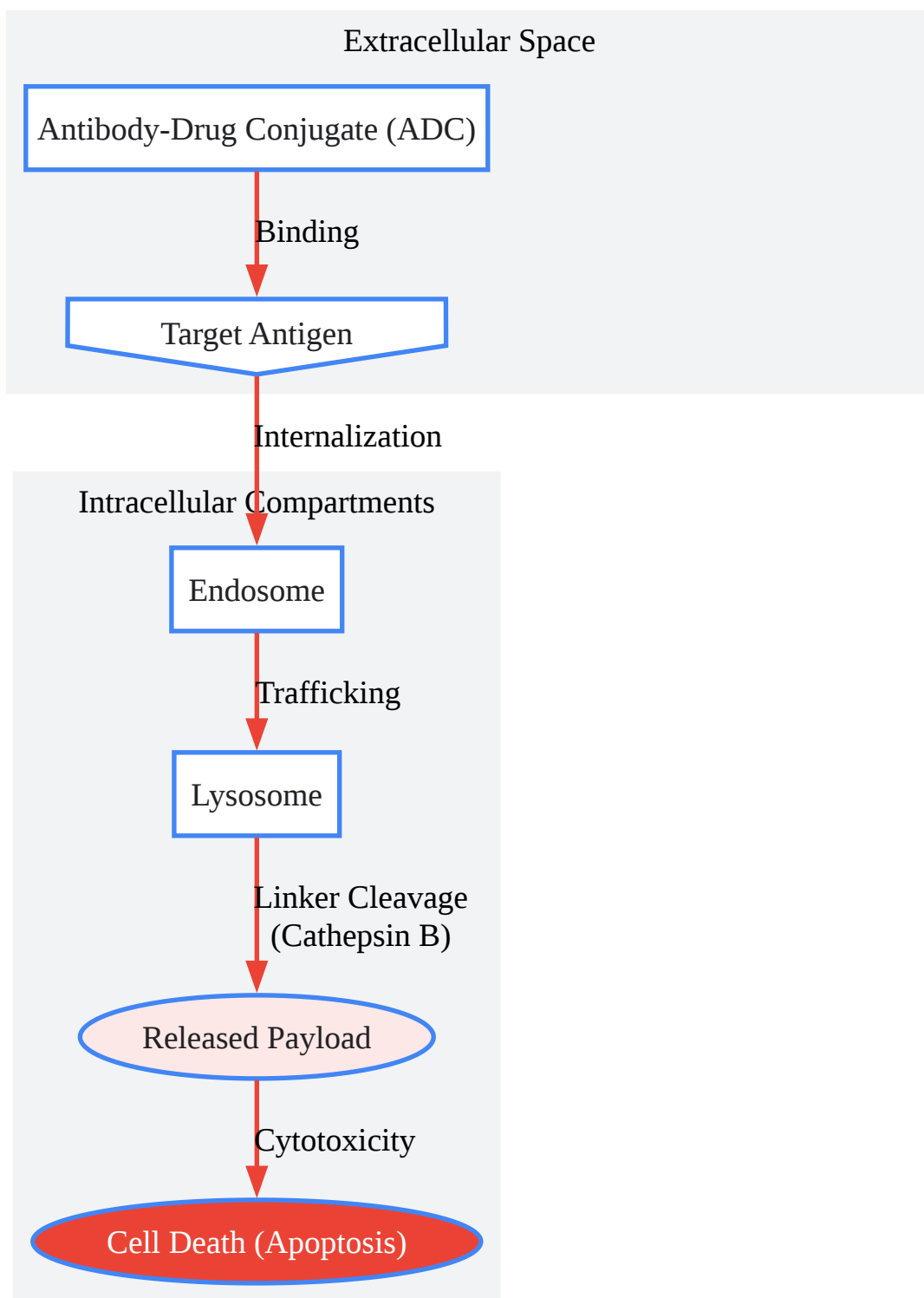
- Cell Seeding: Plate cancer cells expressing the target antigen in a 96-well plate at a predetermined density and allow them to adhere overnight.
- ADC Treatment: Treat the cells with serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), and the free payload.
- Incubation: Incubate the cells for 72-96 hours at 37°C.
- Viability Assessment:
 - MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
 - XTT Assay: Add the XTT reagent and an electron-coupling agent to each well and incubate for 2-4 hours. Measure the absorbance of the soluble formazan product at 450 nm.
- Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations



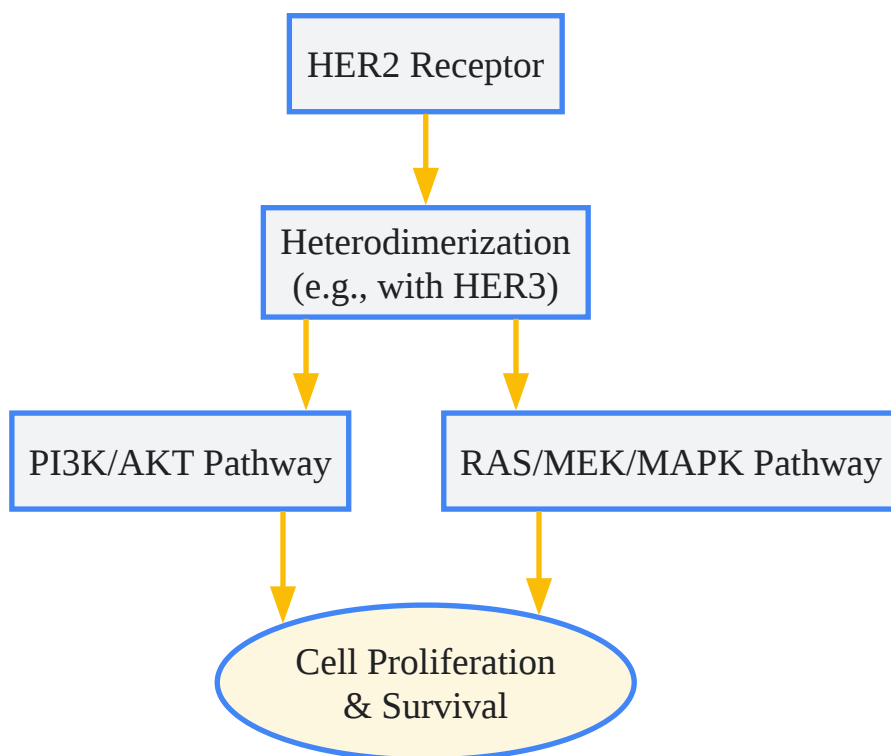
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Caption: Experimental workflow for ADC synthesis and characterization.



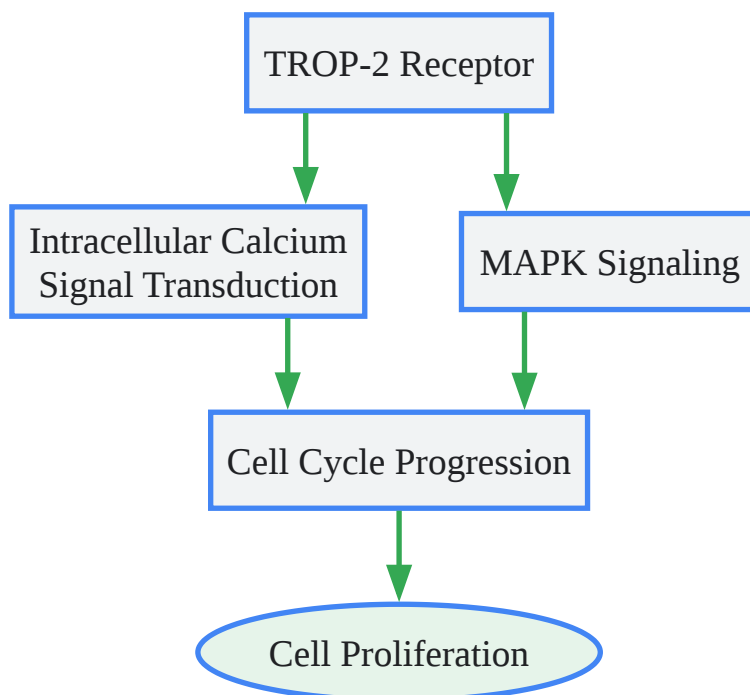
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Caption: General mechanism of action for a cleavable ADC.



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Caption: Simplified HER2 signaling pathway targeted by ADCs.[12]



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Caption: TROP-2 signaling pathways implicated in cancer.[13][14]

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